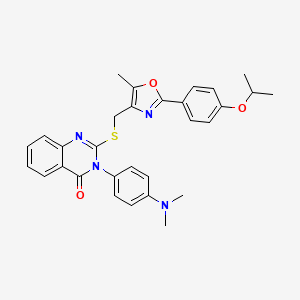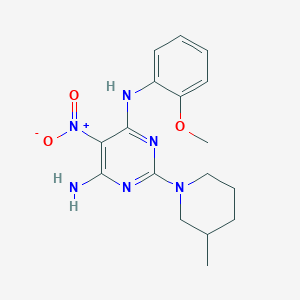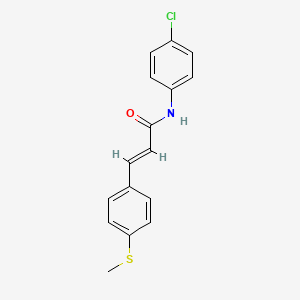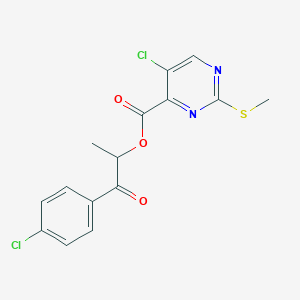
N-(2-chlorophenyl)-4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves several steps, including acylation, deprotection, and salt formation. For instance, the preparation of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, was achieved through a scalable and facile process starting from 4-aminopyridine and N,N'-carbonyldiimidazole . Although the target compound is not explicitly mentioned, the synthesis of similar piperazine carboxamide derivatives typically involves similar strategies, suggesting that a comparable approach could be applied to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of the compound would likely consist of a piperazine ring linked to a carboxamide group, with additional substituents on the piperazine and the carboxamide moieties. The presence of a pyrazole and a pyrimidine ring suggests a complex heterocyclic system that could contribute to the compound's biological activity. The papers do not provide specific details on the molecular structure of the compound , but the synthesis and evaluation of related compounds, such as CB2 cannabinoid ligands, indicate the importance of the structural arrangement for receptor affinity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include acylation reactions to introduce the carboxamide functionality and subsequent deprotection steps. The formation of salts is also a common step to improve the solubility and stability of the final product . The specific chemical reactions for the synthesis of N-(2-chlorophenyl)-4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide are not detailed in the provided papers, but it is likely that similar reactions would be employed.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not discussed in the provided papers. However, the synthesis of structurally related compounds often aims to optimize properties such as solubility, stability, and purity. For example, the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride resulted in a product with high purity, which is essential for pharmaceutical applications . The physical and chemical properties of the compound would need to be determined experimentally following its synthesis.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction Studies
Research on similar compounds has revealed their molecular interactions with receptors, emphasizing their antagonist properties. For example, a study on a structurally related antagonist provided insights into its molecular interaction with the CB1 cannabinoid receptor, highlighting the importance of specific substituents for receptor binding and activity (Shim et al., 2002).
Synthesis and Structural Analysis
The synthesis and structural characterization of novel pyrazole carboxamide derivatives, including those containing a piperazine moiety, have been extensively studied. These investigations often employ techniques like IR, NMR, and X-ray crystallography to confirm the molecular structure of the synthesized compounds (Lv et al., 2013).
Antimicrobial and Anticancer Applications
Several studies have synthesized novel derivatives and evaluated their antimicrobial and anticancer activities. For instance, new piperazine and triazolo-pyrazine derivatives have shown promising antimicrobial properties against various bacterial and fungal strains. Molecular docking studies further support the potential of these compounds as antimicrobials (Patil et al., 2021). Additionally, research into benzodifuranyl derivatives derived from natural compounds has demonstrated significant anti-inflammatory and analgesic activities, suggesting the therapeutic potential of these chemical scaffolds (Abu‐Hashem et al., 2020).
Radioisotope Labeling for Imaging Applications
The synthesis of radioisotope-labeled derivatives for potential use in positron emission tomography (PET) imaging has been explored. Such studies aim to develop new imaging agents for various biological targets, contributing to the advancement of diagnostic imaging techniques (Wang et al., 2018).
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN7O/c1-14-22-17(13-18(23-14)27-8-4-7-21-27)25-9-11-26(12-10-25)19(28)24-16-6-3-2-5-15(16)20/h2-8,13H,9-12H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYQXXBIYZUDOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=CC=CC=C3Cl)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylsulfonylpyridine-2-carbonitrile](/img/structure/B2549848.png)
![3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid](/img/structure/B2549849.png)
![N,N-dimethyl-2-[(4-methyl-1,3-thiazol-2-yl)oxy]cyclopentan-1-amine](/img/structure/B2549850.png)


![Methyl 2-amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2549854.png)


![6-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2549858.png)
![N-cyclohexyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2549859.png)
![[5-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-morpholin-4-ylmethanone](/img/structure/B2549861.png)

